2-(1H-imidazol-1-yl)propanoic acid
Overview
Description
“2-(1H-imidazol-1-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a key component of many important biological molecules, including histidine and various enzymes .
Synthesis Analysis
Imidazole derivatives can be synthesized using various techniques. One method involves the use of a copper (II) catalyst in a Mannich base technique . This method has been found to be effective for the synthesis of a series of imidazole derivatives .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-1-yl)propanoic acid” involves an imidazole ring attached to a propanoic acid group . The InChI code for this compound is 1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) .Chemical Reactions Analysis
Imidazole compounds, including “2-(1H-imidazol-1-yl)propanoic acid”, can participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form derivatives with different properties .Physical And Chemical Properties Analysis
“2-(1H-imidazol-1-yl)propanoic acid” is a solid compound . It has a molecular weight of 140.14 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Corrosion Inhibition
2-(1H-imidazol-1-yl)propanoic acid derivatives have been explored as corrosion inhibitors. For instance, Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including derivatives of 2-(1H-imidazol-1-yl)propanoic acid. These compounds showed significant corrosion inhibition efficiency, with some showing up to 96.08% efficiency at low concentrations. They act as mixed-type inhibitors, forming protective films on metal surfaces (Srivastava et al., 2017).
Molecular Structure Studies
Okabe and Adachi (1999) investigated the structure of derivatives like (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate. These studies help in understanding the zwitterionic structure and intermolecular interactions, vital for designing and synthesizing new compounds (Okabe & Adachi, 1999).
Synthesis of Novel Compounds
The synthesis of novel compounds using 2-(1H-imidazol-1-yl)propanoic acid derivatives has been a focus area. For example, Jadhav et al. (2008) described synthesizing novel 2‐{2‐[1‐(3‐substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐] ethyl}‐1‐substituted‐1H‐benzo [d] imidazole derivatives, using 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid (Jadhav et al., 2008).
Biological Evaluation
Some studies, like those by Kerscher-Hack et al. (2016), involve the biological evaluation of 2-(1H-imidazol-1-yl)propanoic acid derivatives as mGAT3 inhibitors. These studies contribute to the understanding of the biochemical interactions and potential therapeutic applications of these compounds (Kerscher-Hack et al., 2016).
Safety And Hazards
Future Directions
Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanoic acid”, have a wide range of potential applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . Future research could focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .
properties
IUPAC Name |
2-imidazol-1-ylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996805 | |
Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)propanoic acid | |
CAS RN |
753489-91-7 | |
Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.